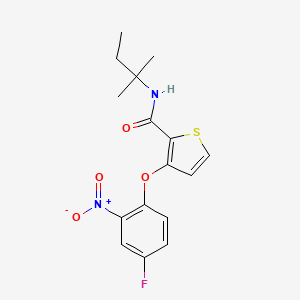
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one, also known as CP-945,598, is a chemical compound that has been of significant interest in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In
Applications De Recherche Scientifique
Protoporphyrinogen Oxidase Inhibition
One of the critical areas of research involving oxadiazole derivatives like the specified compound is their role as protoporphyrinogen oxidase inhibitors. Protoporphyrinogen oxidase is a vital enzyme in the biosynthesis pathway of heme, chlorophyll, and vitamin B12. The inhibition of this enzyme by compounds such as oxadiazon, a molecule with an oxadiazole ring, underscores the potential of these compounds in the development of herbicides and antimicrobial agents. Such research could pave the way for new strategies in plant protection and disease management (Matringe et al., 1989).
Crystal Structure and Polymorphism
The study of 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole highlights the significance of crystal structure analysis and polymorphism in the development of pharmaceuticals. Understanding the polymorphic forms of these compounds is crucial for predicting their behavior in various solvents, which directly impacts their solubility, stability, and bioavailability. Such studies are fundamental in the drug development process, ensuring that the most therapeutically effective and stable form of a drug is identified and utilized (Shishkina et al., 2021).
Anticancer Activity and Apoptosis Induction
Research into oxadiazole derivatives has also extended into the field of oncology, where compounds exhibiting a similar structural framework have been identified as potential anticancer agents. For instance, studies have shown that specific oxadiazole derivatives can induce apoptosis in cancer cells, representing a promising avenue for the development of new anticancer therapies. The identification of molecular targets such as TIP47, an IGF II receptor-binding protein, further illustrates the potential of these compounds in targeted cancer therapy (Zhang et al., 2005).
Antimicrobial Activities
The antimicrobial properties of 1,2,4-triazoles and oxadiazoles derived from isonicotinic acid hydrazide underline another critical area of application. Such compounds have been evaluated for their antimicrobial activity, demonstrating effectiveness against various pathogens. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance, highlighting the importance of structural diversity in the development of pharmaceuticals (Bayrak et al., 2009).
Propriétés
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-5-2-3-6-14(12)11-21-10-4-7-15(18(21)22)17-19-16(20-23-17)13-8-9-13/h2-7,10,13H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKBCIZBBCYMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

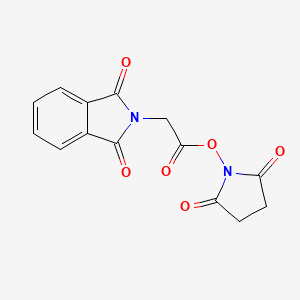
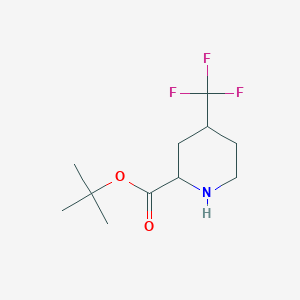
![N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2931034.png)
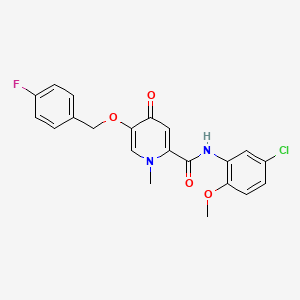
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2931036.png)

![1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid](/img/structure/B2931039.png)
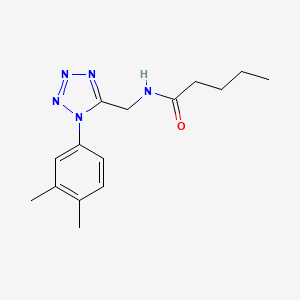
![4-amino-2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2931042.png)
![4-{2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2931043.png)
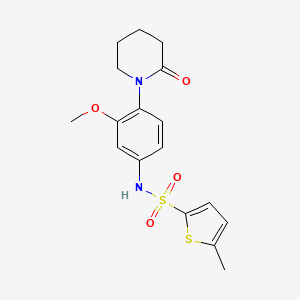
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2931050.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)
